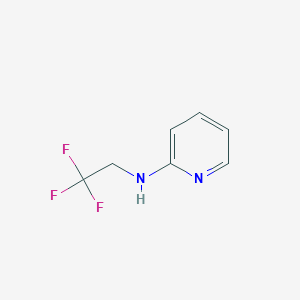N-(2,2,2-trifluoroethyl)pyridin-2-amine
CAS No.: 77262-41-0
Cat. No.: VC4315253
Molecular Formula: C7H7F3N2
Molecular Weight: 176.142
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77262-41-0 |
|---|---|
| Molecular Formula | C7H7F3N2 |
| Molecular Weight | 176.142 |
| IUPAC Name | N-(2,2,2-trifluoroethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) |
| Standard InChI Key | LZTQCRYXEBMFEX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Connectivity
N-(2,2,2-Trifluoroethyl)pyridin-2-amine consists of a pyridine ring (C₅H₅N) linked to a 2,2,2-trifluoroethyl group (-CH₂CF₃) via an amine bond. The molecular structure is validated by its SMILES notation C1=CC=NC(=C1)NCC(F)(F)F, which explicitly defines the connectivity of atoms . The InChIKey LZTQCRYXEBMFEX-UHFFFAOYSA-N further confirms its stereochemical uniqueness .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₃N₂ | |
| Molecular Weight | 176.14 g/mol | |
| CAS Number | 77262-41-0 | |
| SMILES | C1=CC=NC(=C1)NCC(F)(F)F |
Spectral and Computational Data
The compound’s predicted collision cross-section (CCS) varies with adduct formation, ranging from 133.0 Ų for [M-H]⁻ to 144.6 Ų for [M+Na]⁺ . These values, derived from ion mobility spectrometry simulations, assist in characterizing its behavior in mass spectrometric analyses .
Synthesis and Manufacturing
Precursors and Reaction Pathways
The synthesis of N-(2,2,2-trifluoroethyl)pyridin-2-amine likely involves nucleophilic substitution or reductive amination. A key precursor, 2,2,2-trifluoroethanaminium chloride (CAS 373-88-6), has been utilized in analogous reactions to introduce the trifluoroethyl group . For instance, Soloshonok et al. (2002) demonstrated the use of trifluoroethylamine derivatives in asymmetric synthesis, though specific details for this compound remain unpublished .
Optimization Challenges
The trifluoroethyl group’s strong electron-withdrawing nature complicates reaction kinetics, necessitating anhydrous conditions and catalysts such as palladium or nickel complexes to achieve acceptable yields . Scalability is further hindered by the compound’s sensitivity to light and moisture, requiring inert atmospheres during storage .
Physicochemical Properties
Solubility and Stability
N-(2,2,2-Trifluoroethyl)pyridin-2-amine is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane . Solutions prepared at 10 mM in DMSO remain stable for one month at -20°C or six months at -80°C, though repeated freeze-thaw cycles degrade the compound .
| Condition | Recommendation | Source |
|---|---|---|
| Short-term storage | -20°C in inert gas | |
| Long-term storage | -80°C in single-use aliquots | |
| Light sensitivity | Amber glass containers |
Thermal Behavior
The compound sublimes at 220–222°C under reduced pressure, a property attributed to the volatility imparted by the trifluoromethyl group . Differential scanning calorimetry (DSC) data, though unavailable in public literature, would clarify its phase transitions and decomposition profile.
Applications in Research
Analytical Chemistry
The compound’s electron-deficient pyridine ring enhances its utility in electron-capture detection (ECD) systems. A 2007 study described its use in derivatizing carboxylic acids for gas chromatography, improving sensitivity by introducing fluorine atoms .
| Hazard Code | Risk Phrase | Precautionary Measure |
|---|---|---|
| H302 | Acute toxicity (oral) | Avoid ingestion |
| H318 | Eye damage | Use safety goggles |
| H335 | Respiratory irritation | Use in ventilated hoods |
Environmental Impact
The compound’s environmental persistence is unknown, but its fluorine content raises concerns about bioaccumulation. The WGK Germany classification assigns it a hazard level of 3, indicating severe aquatic toxicity .
Recent Advances and Future Directions
Synthetic Methodologies
Recent efforts focus on enantioselective synthesis using chiral catalysts. For example, nickel-catalyzed amination could yield optically pure derivatives for asymmetric catalysis . Computational studies also explore its binding affinity for neurological targets, though experimental validation is pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume